

# Technical Guide: 5-Bromo-4,6-dimethylpyridin-2-amine

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## Compound of Interest

Compound Name: 5-Bromo-4,6-dimethylpyridin-2-amine

Cat. No.: B129753

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **5-Bromo-4,6-dimethylpyridin-2-amine**, a key intermediate in medicinal chemistry.

## Core Physicochemical Data

The quantitative data for **5-Bromo-4,6-dimethylpyridin-2-amine** are summarized below. This compound is a solid at room temperature.

Property	Value	Reference
Melting Point	144-148 °C (lit.)	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>	[1]
Molecular Weight	201.06 g/mol	[1]
CAS Number	89856-44-0	
Form	Solid	
Storage	Room temperature, under inert atmosphere	[2]

## Experimental Protocols

### Melting Point Determination

A standard method for determining the melting point of a solid crystalline compound like **5-Bromo-4,6-dimethylpyridin-2-amine** involves using a melting point apparatus.

Apparatus: A suitable capillary melting point apparatus, such as a Buchi B-540 or similar equipment, is used.[\[3\]](#)

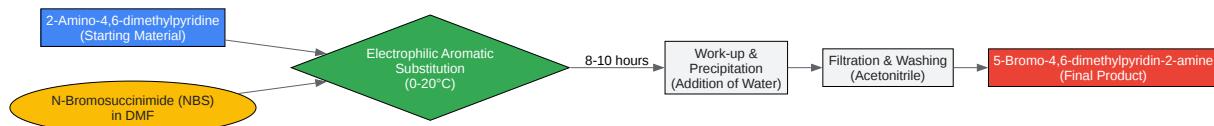
Procedure:

- A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For **5-Bromo-4,6-dimethylpyridin-2-amine**, this range is documented as 144-148 °C.[\[1\]](#)[\[2\]](#)

## Synthesis of Brominated Pyridine Derivatives

The synthesis of brominated aminopyridines is a crucial process for creating intermediates used in drug discovery. A general and efficient method involves electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS). The following is a representative protocol adapted from the synthesis of similar compounds.[\[4\]](#)

Reaction Scheme: The synthesis proceeds via the bromination of an aminodimethylpyridine precursor.

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Caption: General workflow for the synthesis of **5-Bromo-4,6-dimethylpyridin-2-amine**.

#### Procedure:

- **Dissolution:** The starting material, 2-Amino-4,6-dimethylpyridine, is dissolved in a suitable solvent such as N,N-Dimethylformamide (DMF) in a three-neck round-bottom flask under an inert atmosphere.
- **Cooling:** The flask is cooled in an ice bath to maintain a low temperature.
- **Addition of Brominating Agent:** A solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF is added dropwise to the cooled solution. The temperature is carefully monitored and maintained.<sup>[4]</sup>
- **Reaction:** The reaction mixture is stirred for several hours (e.g., 8-10 hours) at a controlled temperature (e.g., 20°C).<sup>[4]</sup> Reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, the mixture is poured into water, causing the brominated product to precipitate as a solid.<sup>[4]</sup>
- **Isolation and Purification:** The solid is collected by filtration, washed thoroughly with water, and then further purified by washing with a solvent like acetonitrile to remove impurities.<sup>[4]</sup>

## Applications in Drug Development

**5-Bromo-4,6-dimethylpyridin-2-amine** is a valuable building block in medicinal chemistry.

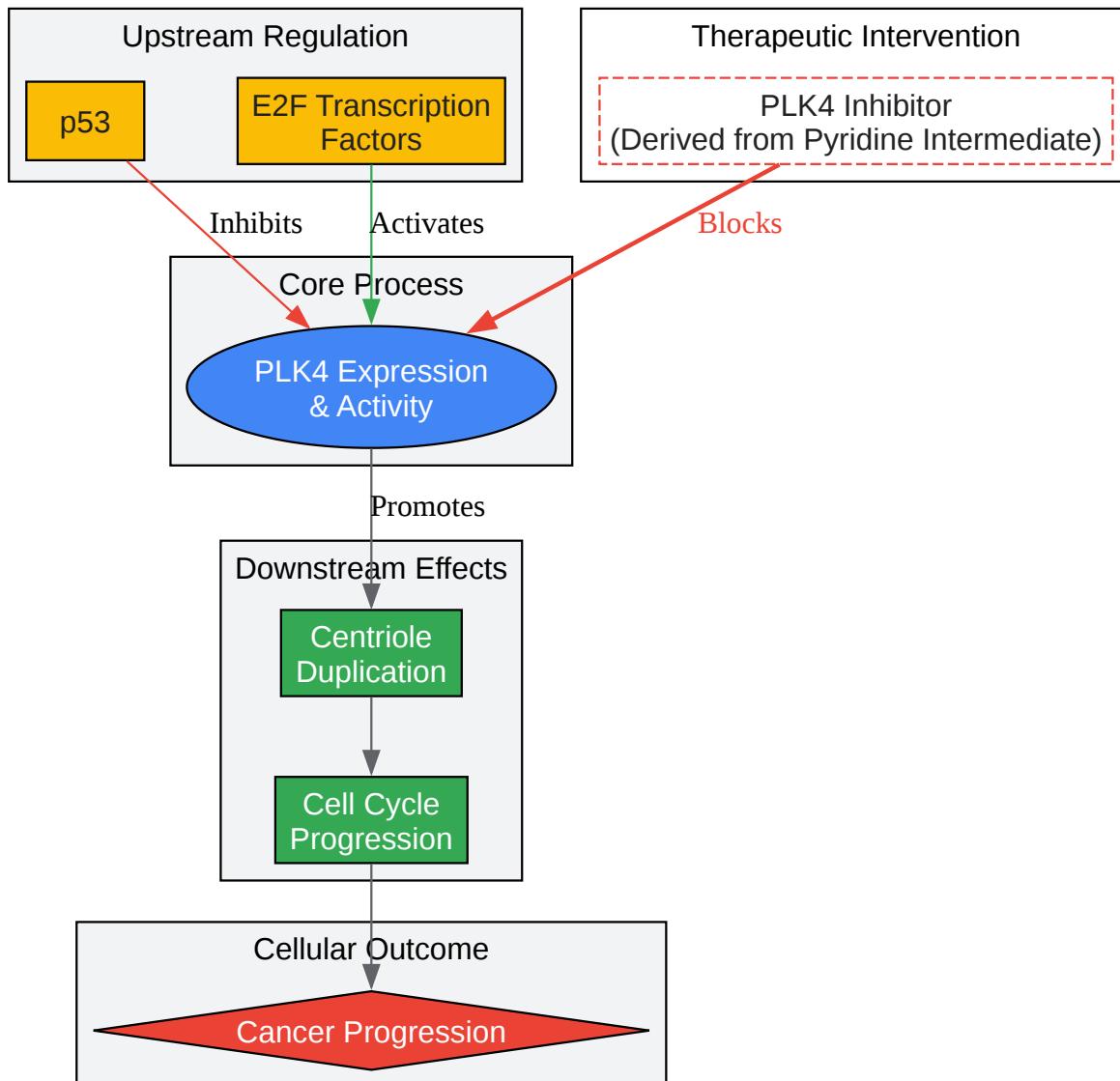
The pyridine scaffold is a privileged structure found in numerous approved drugs.<sup>[5]</sup> The presence of a reactive bromine atom allows for its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of more complex molecules.<sup>[6]</sup> The amino group provides a site for further functionalization or can act as a key hydrogen bond donor for binding to biological targets.

This compound and its analogs are key intermediates in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapy.<sup>[1][7]</sup>

## Role as an Intermediate for Kinase Inhibitors

Derivatives of structurally similar aminobromopyridines have been successfully used to develop potent inhibitors for various kinases, including Polo-like kinase 4 (PLK4), a key regulator of cell cycle progression.<sup>[7]</sup> Overexpression of PLK4 is implicated in several cancers, making it a significant therapeutic target.

The general mechanism involves designing molecules that can fit into the ATP-binding pocket of the kinase, thereby inhibiting its function and disrupting downstream signaling pathways that promote cancer cell proliferation.

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Caption: The PLK4 signaling pathway and the point of therapeutic intervention.

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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)